![molecular formula C24H25FN4O3 B11275986 N-(3,5-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11275986.png)
N-(3,5-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide, often referred to as Compound X , is a novel chemical entity with promising therapeutic potential. Its unique structure combines a piperidine ring, a pyridazine moiety, and a carboxamide group, making it an intriguing candidate for further investigation.
Preparation Methods
Synthetic Routes:: Several synthetic routes have been explored to access Compound X. One common approach involves the condensation of 3,5-dimethoxyaniline with 4-fluorobenzaldehyde, followed by cyclization with hydrazine hydrate to form the pyridazine ring. Subsequent amidation of the resulting intermediate with piperidine-4-carboxylic acid provides Compound X.
Reaction Conditions::Condensation Step:
Cyclization Step:
Amidation Step:
Industrial Production:: Large-scale production of Compound X involves optimization of the synthetic route, purification, and isolation techniques. Industry-specific modifications may enhance yield and reduce costs.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: Oxidative transformations of the piperidine or phenyl rings.
Reduction: Reduction of the pyridazine or amide functionality.
Substitution: Nucleophilic substitution at the piperidine nitrogen or fluorophenyl position.
Common reagents include:
Oxidation: KMnO₄, PCC
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, amines
Major products:
- Oxidation: N-oxide derivatives
- Reduction: Piperidine or pyridazine derivatives
- Substitution: Alkylated or aminated products
Scientific Research Applications
Compound X has diverse applications:
Medicine: Investigated as a potential anticancer agent due to its irreversible covalent binding to fibroblast growth factor receptors (FGFRs).
Chemistry: Used as a building block in the synthesis of other heterocyclic compounds.
Biology: Studied for its impact on cell signaling pathways.
Industry: May find use in materials science or drug development.
Mechanism of Action
Compound X inhibits FGFRs by forming irreversible covalent bonds with FGFR1 and FGFR4 proteins. It modulates FGFR-mediated signaling pathways and mitochondrial apoptotic pathways, promoting cancer cell apoptosis and inhibiting invasion and metastasis.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of structural elements. Similar compounds include (but are not limited to):
Compound Y: Shares the pyridazine core but lacks the piperidine moiety.
Compound Z: Contains the piperidine ring but lacks the fluorophenyl substituent.
Properties
Molecular Formula |
C24H25FN4O3 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H25FN4O3/c1-31-20-13-19(14-21(15-20)32-2)26-24(30)17-9-11-29(12-10-17)23-8-7-22(27-28-23)16-3-5-18(25)6-4-16/h3-8,13-15,17H,9-12H2,1-2H3,(H,26,30) |
InChI Key |
XQYCBGZTPBFJKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


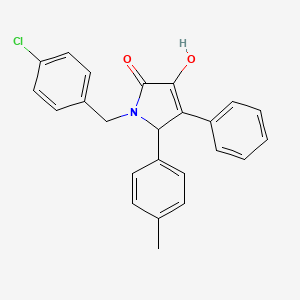
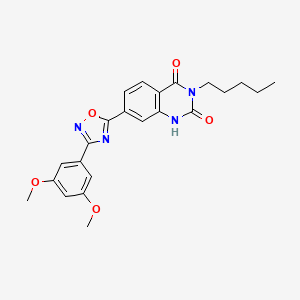
![N-{2-[3-({[(2-Ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11275932.png)
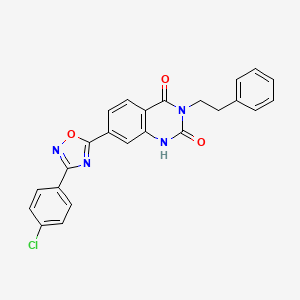
![N-{4-Methyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide](/img/structure/B11275941.png)
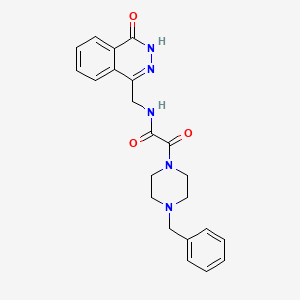

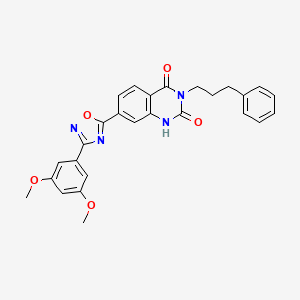
![1-(4-chlorophenyl)-2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]ethanone](/img/structure/B11275961.png)
![N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11275974.png)
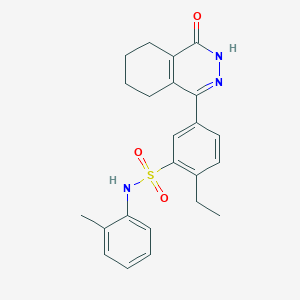
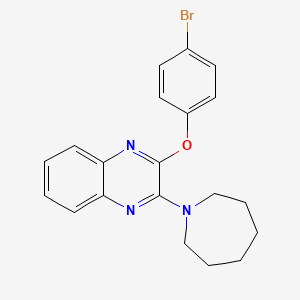
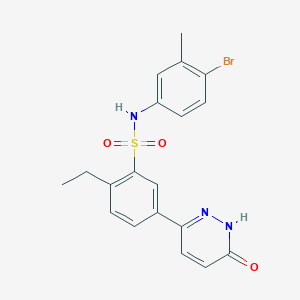
![4-[4-hydroxy-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoic acid](/img/structure/B11276002.png)
